tert-Butyl pitavastatin
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Overview
Description
Tert-Butyl Pitavastatin is used to prepare hemicalcium salt . It is an impurity of Pitavastatin which causes atherosclerosis regression in humans with subclinical carotid atherosclerosis .
Synthesis Analysis
The synthesis of tert-Butyl Pitavastatin involves several steps. One method involves reacting (4R-Cis)-6-chloromethyl-2, 2-dimethyl-1, 3-dioxolane-4-tert-butyl acetate with a substance A under the action of a first base catalyst to obtain a substance B. This is then oxidized with an oxidant to obtain matter C. This then reacts with 2-cyclopropyl-4- (4-fluorophenyl) -quinoline-3-formaldehyde under the action of a second base catalyst to obtain a substance D. Finally, acid deprotection is carried out to obtain pitavastatin tert-butyl ester .Molecular Structure Analysis
The molecular formula of tert-Butyl Pitavastatin is C29H32FNO4. It has a molecular weight of 477.567. The density is 1.2±0.1 g/cm3 and it has a boiling point of 674.5±55.0 °C at 760 mmHg .Chemical Reactions Analysis
The chemical reactions of tert-Butyl Pitavastatin involve several steps. The first step is the deprotonation of tert-butyl hydroperoxide (TBHP) with the base (MOH) in the aqueous phase. The base is usually in excess with respect to TBHP to ensure a high enough pH when the reaction has almost completed .Physical And Chemical Properties Analysis
Tert-Butyl Pitavastatin has a density of 1.2±0.1 g/cm3. It has a boiling point of 674.5±55.0 °C at 760 mmHg. The molecular formula is C29H32FNO4 and the molecular weight is 477.567 .Scientific Research Applications
Pharmaceutical Applications
Pitavastatin is a member of the medication class of statins, which are used primarily as a lipid-lowering agent and for prevention of events associated with cardiovascular disease. The tert-butyl group in “tert-Butyl pitavastatin” likely contributes to its pharmacological properties .
Results or Outcomes
Synthesis of Pitavastatin
“tert-Butyl pitavastatin” is an intermediate in the synthesis of pitavastatin .
Method of Application
The synthesis involves several steps, including the preparation of “tert-Butyl ((4R,6S)-6- 2 formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate” via oxidation .
Results or Outcomes
The result of this process is the production of pitavastatin, a potent statin medication .
3. Polymorphs of Pitavastatin Calcium
Pitavastatin tert-butyl ester is used in the preparation of polymorphs of pitavastatin calcium .
Method of Application
The process involves the preparation of a solid form of pitavastatin tert-butyl ester .
Results or Outcomes
The result of this process is a novel crystalline form of pitavastatin calcium, which can be used in pharmaceutical compositions .
4. Improved Synthesis of Pitavastatin
“tert-Butyl pitavastatin” is used in an improved process for the preparation of highly pure pitavastatin .
Method of Application
The process involves the use of pitavastatin tert-butyl ester as an intermediate in the synthesis of pitavastatin .
Results or Outcomes
The result of this process is highly pure pitavastatin, a potent statin medication .
5. Preparation of Polymorphs of Pitavastatin Calcium
Pitavastatin tert-butyl ester is used in the preparation of polymorphs of pitavastatin calcium .
Method of Application
The process involves the preparation of a solid form of pitavastatin tert-butyl ester .
Results or Outcomes
The result of this process is a novel crystalline form of pitavastatin calcium, which can be used in pharmaceutical compositions .
6. Improved Synthesis of Pitavastatin
“tert-Butyl pitavastatin” is used in an improved process for the preparation of highly pure pitavastatin .
Method of Application
The process involves the use of pitavastatin tert-butyl ester as an intermediate in the synthesis of pitavastatin .
Results or Outcomes
The result of this process is highly pure pitavastatin, a potent statin medication .
Safety And Hazards
Tert-Butyl Pitavastatin should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
There is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous. Biocatalysis provides shorter processes, produces less waste, and reduces manufacturing costs and environmental impact .
properties
IUPAC Name |
tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCARMBIYAHBUHR-UQECUQMJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl pitavastatin |
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